2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is an organic compound that features a bromophenyl group attached to an oxoethyl group, which is further connected to a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate typically involves the reaction of 4-bromophenylacetic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexanecarboxylate moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxoethyl and cyclohexanecarboxylate moieties.
Cyclohexanecarboxylic acid: Contains the cyclohexanecarboxylate moiety but lacks the bromophenyl and oxoethyl groups.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61365-38-6 |
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Molecular Formula |
C15H17BrO3 |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C15H17BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
InChI Key |
APVJYIVGGLPCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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